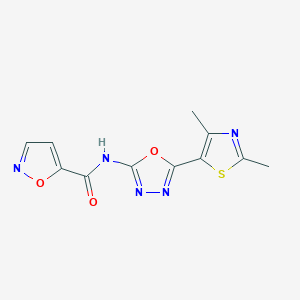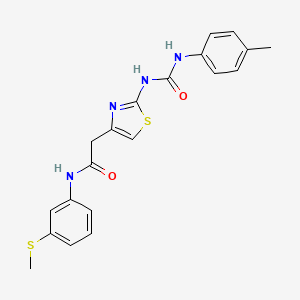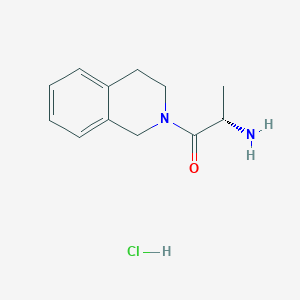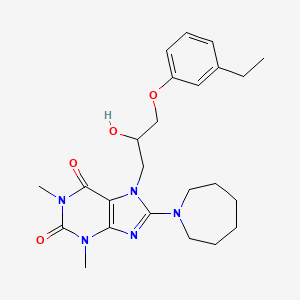
8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
BenchChem offers high-quality 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antineoplastic Agents
Research into purine derivatives has led to the synthesis of compounds with potential antineoplastic (anti-cancer) properties. For instance, Koebel, Needham, and Blanton (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones, inspired by the antitumor activity of related compounds. Although their initial findings did not indicate significant antineoplastic activity, this research underscores the ongoing exploration of purine derivatives in cancer therapy (R. F. Koebel et al., 1975).
Cardiovascular Activity
The cardiovascular activities of purine derivatives have also been a focal point. Chłoń-Rzepa and colleagues (2004) synthesized 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and evaluated their electrocardiographic, antiarrhythmic, and hypotensive activity. Their research highlights the potential of purine derivatives in developing new cardiovascular drugs (G. Chłoń-Rzepa et al., 2004).
Antimicrobial and Antifungal Properties
Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and investigated their physicochemical and biological properties. This research found that certain derivatives exhibited antimicrobial and antifungal activities, suggesting the potential for purine derivatives in treating infectious diseases (M. Romanenko et al., 2016).
Molecular Interactions and Material Design
Shukla, Bandopadhyay, Sathe, and Chopra (2020) performed a quantitative investigation on the intermolecular interactions present in a specific xanthine derivative. This study provides insights into how purine derivatives could be utilized in the design of new materials, highlighting the anisotropic distribution of interaction energies which could have implications for material science and pharmaceutical formulation (R. Shukla et al., 2020).
Analgesic Activity
The analgesic (pain-relieving) properties of purine derivatives have also been examined. Zygmunt et al. (2015) explored new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties for their analgesic and anti-inflammatory effects, finding several compounds that showed significant activity. This research suggests that purine derivatives could be valuable in developing new pain management therapies (M. Zygmunt et al., 2015).
Propriétés
IUPAC Name |
8-(azepan-1-yl)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-4-17-10-9-11-19(14-17)33-16-18(30)15-29-20-21(26(2)24(32)27(3)22(20)31)25-23(29)28-12-7-5-6-8-13-28/h9-11,14,18,30H,4-8,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHKHICRVVMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

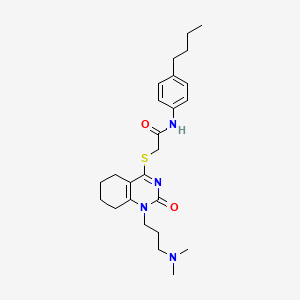
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)
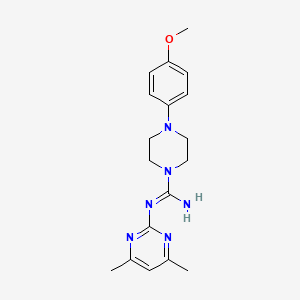
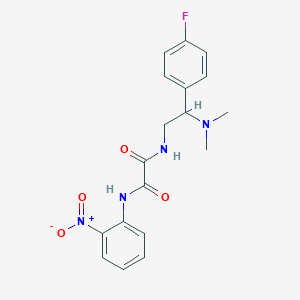
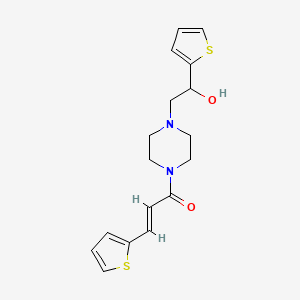
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)
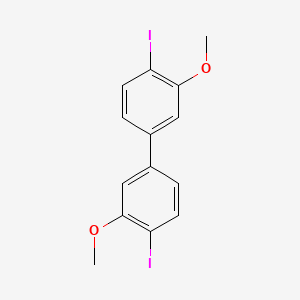
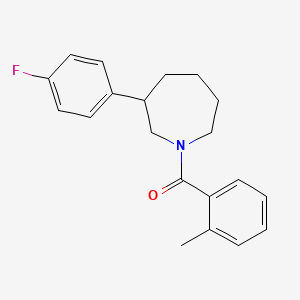
![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2828648.png)
